Adipose Tissue Remodeling: Direct Comparative MRI Quantification vs. Pioglitazone in Obese Zucker Rats
In a direct head-to-head in vivo MRI study using obese fa/fa Zucker rats, Oxeglitazar (LM 4156) demonstrated no significant effect on retroperitoneal fat volume or body-weight gain, in stark contrast to the PPARγ-selective agonist pioglitazone, which produced significant fat remodeling [1]. This differential effect was quantified using high-resolution T1-weighted MRI at 254 μm in-plane spatial resolution after 15 days of oral gavage [1].
| Evidence Dimension | Retroperitoneal fat volume change vs. placebo |
|---|---|
| Target Compound Data | No significant effect observed with LM 4156 |
| Comparator Or Baseline | Pioglitazone: +23% increase vs. placebo (p<0.01) |
| Quantified Difference | Pioglitazone produced significant fat remodeling; Oxeglitazar produced none |
| Conditions | Obese fa/fa Zucker rats; 15-day oral gavage; 2T MRI with 254 μm resolution; retroperitoneal fat measured by image segmentation and ex vivo weighing |
Why This Matters
This direct in vivo imaging evidence demonstrates that Oxeglitazar's dual PPARα/γ activation profile produces distinct adipose tissue effects compared to pure PPARγ agonists, making it the appropriate selection for research investigating PPAR-mediated fat distribution without confounding weight-gain artifacts.
- [1] Fissoune R, Pellegrin M, Brisset JC, et al. Evaluation of adipose tissue distribution in obese fa/fa Zucker rats by in vivo MR imaging: effects of peroxisome proliferator-activated receptor agonists. MAGMA. 2004;17(3-6):229-235. View Source
